

5-Iodo-1H-indazol-3-amine chemical properties and structure

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Compound of Interest

Compound Name: **5-Iodo-1H-indazol-3-amine**

Cat. No.: **B1319777**

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An In-depth Technical Guide to **5-Iodo-1H-indazol-3-amine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-1H-indazol-3-amine is a halogenated derivative of the 3-aminoindazole scaffold, a privileged structure in medicinal chemistry. The indazole core is a bioisostere of indole and is found in numerous biologically active compounds and approved pharmaceuticals.^[1] The 3-aminoindazole moiety, in particular, is recognized as an effective "hinge-binding" fragment, crucial for the activity of many kinase inhibitors.^[2] This document provides a comprehensive overview of the chemical structure, properties, and plausible synthetic routes for **5-Iodo-1H-indazol-3-amine**. While specific experimental data for this compound is limited, this guide consolidates predicted spectroscopic data based on analogous structures and fundamental principles. Furthermore, it discusses the well-established biological context of the 3-aminoindazole scaffold as a kinase inhibitor and outlines relevant experimental protocols for its synthesis and handling.

Chemical Structure and Properties

5-Iodo-1H-indazol-3-amine is characterized by an indazole ring system substituted with an iodine atom at position 5 and an amine group at position 3.

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Caption: Chemical Structure of **5-Iodo-1H-indazol-3-amine**

Chemical Identifiers

Identifier	Value
IUPAC Name	5-Iodo-1H-indazol-3-amine
CAS Number	88805-76-9[3]
Molecular Formula	C ₇ H ₆ IN ₃ [3]
InChI Key	JRGNBDMFXNNOIJ-UHFFFAOYSA-N[4]
SMILES	NC1=NNc2cc(I)ccc12

Physicochemical Properties

Experimental data for the physical properties of **5-Iodo-1H-indazol-3-amine** are not readily available in the cited literature. The data presented are either calculated or based on closely related compounds.

Property	Value
Molecular Weight	259.05 g/mol [3]
Physical Form	Solid (predicted)[4]
Solubility	Predicted to be soluble in polar organic solvents like DMSO and DMF.[5][6]
Melting Point	Not reported.
Boiling Point	Not reported.

Spectroscopic Data (Predicted)

Verified, publicly available spectra for **5-Iodo-1H-indazol-3-amine** are limited. The following data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.[\[7\]](#)[\[8\]](#)[\[9\]](#)

¹H NMR Spectroscopy

The predicted ¹H NMR chemical shifts are referenced to TMS in a solvent such as DMSO-d₆, which is commonly used for indazole derivatives to observe the exchangeable NH protons.[\[7\]](#)

Proton Assignment	Predicted δ (ppm)	Multiplicity	Notes
NH (Indazole)	~11.0 - 12.0	broad singlet	Exchangeable with D ₂ O.
H-4	~7.6 - 7.8	d	
H-6	~7.3 - 7.5	dd	
H-7	~7.1 - 7.3	d	
NH ₂ (Amine)	~5.0 - 6.0	broad singlet	Exchangeable with D ₂ O. [10]

¹³C NMR Spectroscopy

Carbon Assignment	Predicted δ (ppm)
**C-3 (C-NH ₂) **	~150 - 155
C-3a	~140 - 145
C-4	~125 - 130
C-5 (C-I)	~85 - 95
C-6	~128 - 132
C-7	~110 - 115
C-7a	~120 - 125

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the primary amine and the aromatic indazole ring system.[8][9]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium, Sharp (Doublet)	Asymmetric & Symmetric N-H stretch (Primary Amine)[9]
~3100	Medium, Broad	N-H stretch (Indazole Ring)
3100 - 3000	Medium to Weak	Aromatic C-H stretch
1650 - 1580	Medium to Strong	N-H bend (scissoring) of Primary Amine[8]
1620 - 1450	Medium to Strong	C=C stretch (Aromatic Ring)
1335 - 1250	Strong	C-N stretch (Aromatic Amine)[8]
910 - 665	Broad, Strong	N-H wag (Primary Amine)[8]

Mass Spectrometry

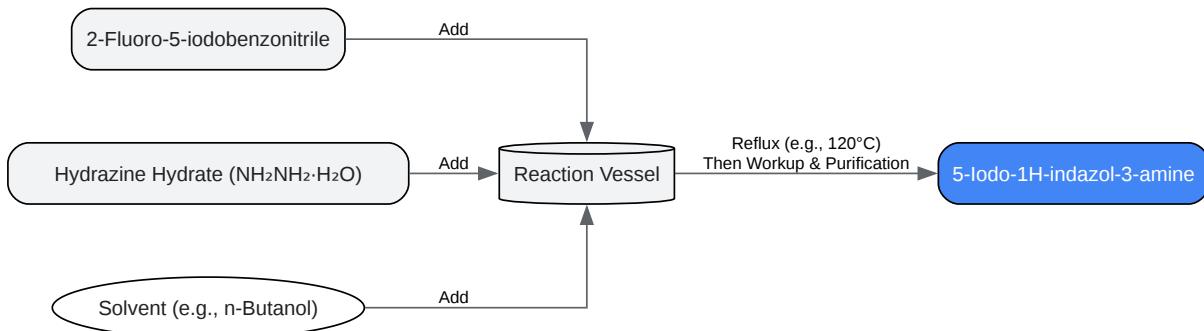
The mass spectrum is expected to show a prominent molecular ion peak (M⁺). In accordance with the nitrogen rule, the compound's odd molecular weight corresponds to its odd number of nitrogen atoms.[11]

m/z Value	Assignment
~259	[M] ⁺ • (Molecular Ion)
~132	[M - I] ⁺ (Fragment from loss of Iodine)

Experimental Protocols

Synthesis from 2-Fluoro-5-iodobenzonitrile

A common and effective method for the synthesis of 3-amino-1H-indazoles is the reaction of an ortho-fluorobenzonitrile derivative with hydrazine hydrate.[5][12] This approach is directly applicable for the preparation of **5-Iodo-1H-indazol-3-amine**.[12]



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Caption: General workflow for the synthesis of **5-Iodo-1H-indazol-3-amine**.

Methodology:

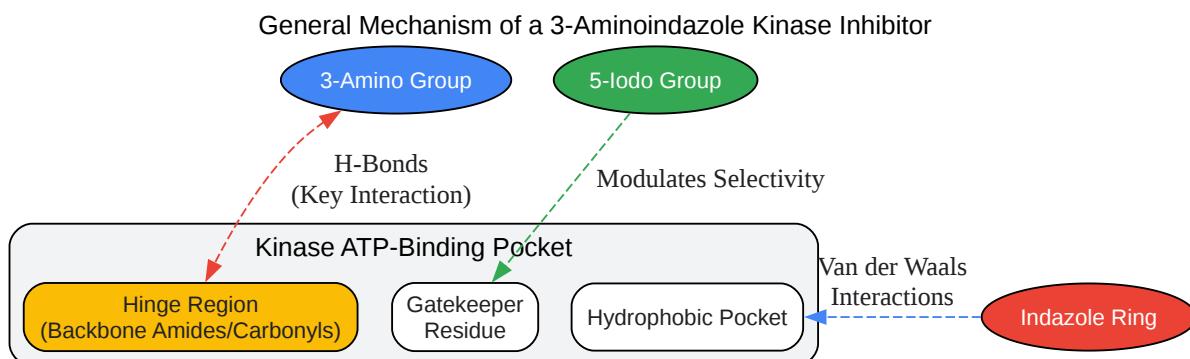
- **Reaction Setup:** To a solution of 2-Fluoro-5-iodobenzonitrile (1.0 eq) in a suitable high-boiling solvent such as n-butanol or ethylene glycol, add hydrazine hydrate (3.0-5.0 eq).[5]
- **Cyclization:** Heat the reaction mixture to reflux (typically 120-140°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within a few hours.
- **Workup:** After cooling the reaction mixture to room temperature, a precipitate of the product may form. The solid can be collected by filtration. Alternatively, the reaction mixture can be diluted with water, and the resulting precipitate is filtered, washed with water, and dried.
- **Purification:** If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure **5-Iodo-1H-indazol-3-amine**.

Biological Activity and Mechanism of Action

While specific biological studies on **5-Iodo-1H-indazol-3-amine** are not prominently reported, the 3-aminoindazole scaffold is a cornerstone in the development of kinase inhibitors.[2][13]

These compounds typically act as ATP-competitive inhibitors, binding to the hinge region of the kinase's ATP-binding pocket.

The 3-amino group is crucial as it often forms one or two key hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, mimicking the adenine portion of ATP. The indazole ring itself occupies the hydrophobic pocket where adenine would bind. Substituents on the indazole ring, such as the iodine at the C5 position, extend into other regions of the ATP pocket and can be modified to enhance potency and selectivity for the target kinase.[2] Derivatives of 3-aminoindazole have shown potent inhibitory activity against various kinases, including PLK4 and BCR-ABL.[14][15]



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Caption: Binding model of a 3-aminoindazole inhibitor in a kinase ATP pocket.

Safety and Handling

A safety data sheet (SDS) for **5-Iodo-1H-indazol-3-amine** is not widely available. The following information is based on the hazard profile of the closely related compound, 5-iodo-1-methyl-1H-indazol-3-amine.[4] Standard laboratory precautions should be taken.

- Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[4\]](#)
- Precautionary Statements:
 - Prevention: P261 (Avoid breathing dust), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[\[4\]](#)
 - Handling: Use in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.
 - Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

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